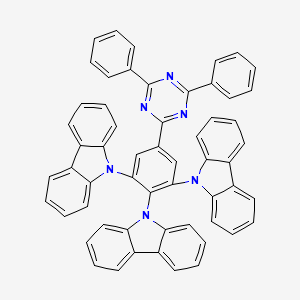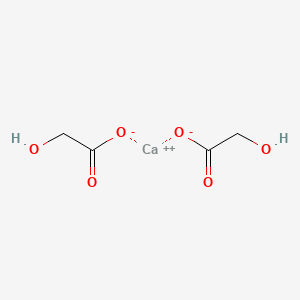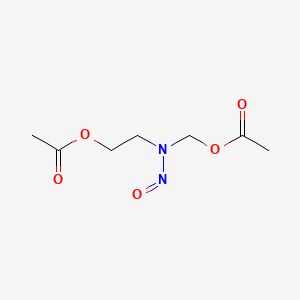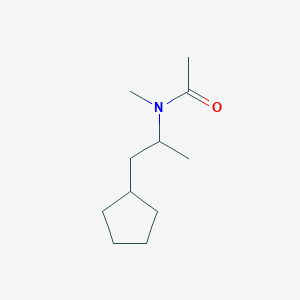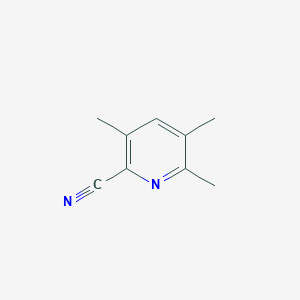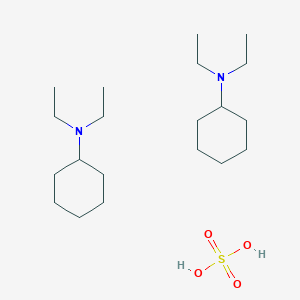
N,N-diethylcyclohexanamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylcyclohexanamine; sulfuric acid is a compound formed by the combination of N,N-diethylcyclohexanamine and sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant due to its ability to reduce surface tension and enhance the solubility of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N-diethylcyclohexanamine; sulfuric acid typically involves the reaction of N,N-diethylcyclohexanamine with sulfuric acid. One common method is the continuous sulfation process, where N,N-diethylcyclohexanamine is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C. The resulting product is then neutralized with a base to form the final compound .
Industrial Production Methods
In industrial settings, the production of N,N-diethylcyclohexanamine; sulfuric acid often involves the use of large-scale reactors and continuous production lines. The process typically includes the sulfation of alcohols with sulfur trioxide, followed by neutralization with N,N-diethylcyclohexanamine. This method ensures high efficiency and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylcyclohexanamine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of N,N-diethylcyclohexanamine .
Wissenschaftliche Forschungsanwendungen
N,N-diethylcyclohexanamine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products
Wirkmechanismus
The mechanism of action of N,N-diethylcyclohexanamine; sulfuric acid involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also interact with biological membranes, altering their permeability and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-diethylcyclohexanamine; sulfuric acid include:
N,N-dimethylcyclohexylamine: A related amine with similar surfactant properties.
Sulfuric acid, monododecyl ester: Another surfactant with similar chemical properties
Uniqueness
N,N-diethylcyclohexanamine; sulfuric acid is unique due to its specific combination of N,N-diethylcyclohexanamine and sulfuric acid, which imparts distinct surfactant properties and enhances its solubility and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
65087-20-9 |
|---|---|
Molekularformel |
C20H44N2O4S |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
N,N-diethylcyclohexanamine;sulfuric acid |
InChI |
InChI=1S/2C10H21N.H2O4S/c2*1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h2*10H,3-9H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
BGBIUUBEZRRSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


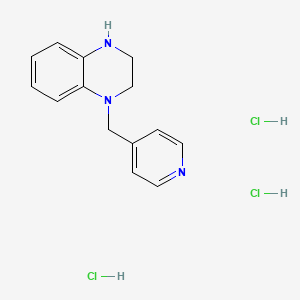
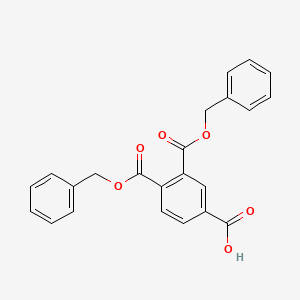
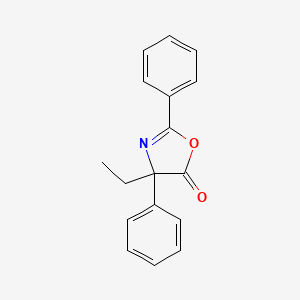
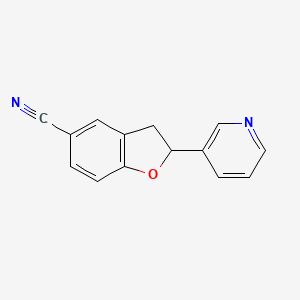
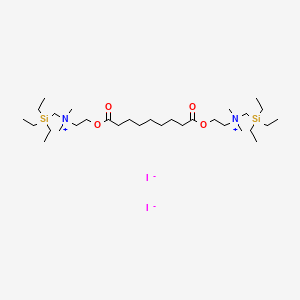
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
